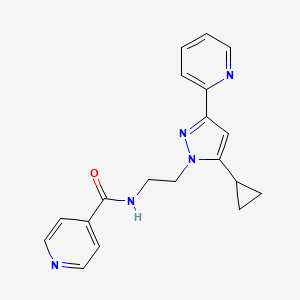
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Cyclopropyl Group : Enhances the lipophilicity and biological interactions.
- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Pyridine Ring : Contributes to the modulation of biological pathways, particularly in receptor interactions.
- Isonicotinamide Group : Implicated in various pharmacological activities.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the pyrazole and pyridine rings may enhance the interaction with microbial targets, leading to effective inhibition of growth.
2. Anticancer Properties
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : HepG2 (liver cancer) and HeLa (cervical cancer).
- Inhibition Rates : Mean growth inhibition percentages were reported at 54.25% for HepG2 and 38.44% for HeLa cells, indicating potential as an anticancer agent without toxicity to normal fibroblasts .
3. Anti-inflammatory Effects
The compound has been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-alpha. In vitro studies demonstrated that it could significantly lower LPS-induced TNF-alpha release .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act as an inhibitor of specific receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases involved in inflammatory signaling pathways, such as p38 MAPK .
Case Studies
A series of studies have investigated the pharmacological profiles of similar compounds:
| Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 32 nM | HeLa |
| Compound B | Anti-inflammatory | 97.7% inhibition at 10 mM | LPS-stimulated macrophages |
| Compound C | Antimicrobial | Effective against E. coli | Various strains |
These findings suggest that modifications to the core structure can lead to enhanced potency and selectivity against various biological targets.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(15-6-9-20-10-7-15)22-11-12-24-18(14-4-5-14)13-17(23-24)16-3-1-2-8-21-16/h1-3,6-10,13-14H,4-5,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAJKUFDMGUTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













